molecular formula C8H4ClNO B008667 4-Chloro-3-formylbenzonitrile CAS No. 105191-41-1

4-Chloro-3-formylbenzonitrile

Cat. No. B008667
M. Wt: 165.57 g/mol
InChI Key: JVRHVSUFKIQVFN-UHFFFAOYSA-N
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Description

4-Chloro-3-formylbenzonitrile is a chemical compound with notable interest in the scientific community due to its potential applications in various fields, including organic synthesis and material science. Its structural features, such as the chloro and formyl functional groups, offer unique reactivity patterns that can be harnessed for the synthesis of complex molecules.

Synthesis Analysis

The synthesis of 4-Chloro-3-formylbenzonitrile and its derivatives can involve multiple steps, including nitration, amidation, dehydration, and fluorination processes. For instance, a method for synthesizing related compounds includes the reaction of 2-formylbenzonitrile with dimethyloxosulfonium methylide, leading to various derivatives (Kobayashi et al., 2010). Additionally, the synthesis of 3,4-difluorobenzonitrile as an intermediate showcases the potential pathways that might be adapted for synthesizing 4-Chloro-3-formylbenzonitrile (Cheng Zhi-ming, 2006).

Molecular Structure Analysis

Vibrational analysis and quantum chemical calculations, including both experimental and theoretical approaches, have been used to investigate the molecular structure of similar compounds. For example, the vibrational frequencies and geometric parameters of 4-chloro-3-nitrobenzonitrile were studied using Hartree Fock and density functional methods (Y. Sert et al., 2013). These methodologies provide a framework for understanding the structural aspects of 4-Chloro-3-formylbenzonitrile.

Chemical Reactions and Properties

4-Chloro-3-formylbenzonitrile's reactivity can be inferred from studies on similar compounds. The alkaline hydrolysis of 2-formylbenzonitrile and related compounds suggests a mechanism involving intramolecular catalysis by neighboring carbonyl groups (K. Bowden et al., 1997). Additionally, the bending properties of 4-halobenzonitrile crystals indicate the influence of halogen bonding on the molecular structure and reactivity (Ragima V. P. Veluthaparambath et al., 2022).

Physical Properties Analysis

The physical properties of 4-Chloro-3-formylbenzonitrile, such as melting point, solubility, and crystal structure, can be correlated with its molecular structure and intermolecular forces. Studies on related compounds, like 3,5-dihalo-4-hydroxybenzonitriles, highlight the role of OH...NC interactions and halogen...halogen interactions in determining the crystal packing and physical properties (D. Britton, 2006).

Chemical Properties Analysis

The chemical properties of 4-Chloro-3-formylbenzonitrile, including its reactivity towards nucleophiles, electrophiles, and its potential in cycloaddition reactions, can be inferred from the functional groups present in the molecule. Studies on the reactions of carbonyl compounds in basic solutions provide insights into the hydrolysis mechanisms and reactivity patterns of related compounds (K. Bowden et al., 1997).

Scientific Research Applications

Synthesis of Isoindol-1-ones and Derivatives

Kobayashi et al. (2010) developed a facile method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-ones and their derivatives, a process involving 2-formylbenzonitriles, which are closely related to 4-Chloro-3-formylbenzonitrile. This synthesis approach yielded various products with different substituents, demonstrating the versatility of formylbenzonitriles in organic synthesis (Kobayashi et al., 2010).

Vibrational Analysis and Quantum Chemical Calculations

Sert, Çırak, and Ucun (2013) conducted a detailed vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound structurally similar to 4-Chloro-3-formylbenzonitrile. They used experimental FT-IR and μ-Raman spectra, along with theoretical calculations, to understand the molecule's vibrational frequencies and geometric parameters. This research showcases the potential of 4-Chloro-3-formylbenzonitrile for similar vibrational and quantum chemical studies (Sert et al., 2013).

Photochemistry and Heterolytic Dehalogenation

Fagnoni, Mella, and Albini (1999) explored the photochemistry of substituted haloanilines, including compounds like 4-chloro-N,N-dimethylaniline. Their study highlights the potential for photochemical reactions in molecules related to 4-Chloro-3-formylbenzonitrile, particularly in heterolytic dehalogenation processes (Fagnoni et al., 1999).

Palladium(II) Selective Probes and Cancer Cell Imaging

Ghosh et al. (2015) synthesized a Pd2+ selective probe by condensing rhodamine B hydrazide with 4-formylbenzonitrile, which is structurally similar to 4-Chloro-3-formylbenzonitrile. This probe was effectively used in detecting Pd2+ in human breast cancer cells, illustrating the applicability of such compounds in biological imaging and cancer research (Ghosh et al., 2015).

Mesomorphic Properties in Organic Compounds

Hashimoto, Ujiie, and Mori (2003) synthesized 4-Benzoylaminobenzonitrile derivatives, which are related to 4-Chloro-3-formylbenzonitrile, to study their mesomorphic properties. These compounds exhibited higher transition temperatures than their parent compounds, attributed to intramolecular hydrogen bonding that increased molecular rigidity (Hashimoto et al., 2003).

Safety And Hazards

4-Chloro-3-formylbenzonitrile is classified under GHS07 for safety. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRHVSUFKIQVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544012
Record name 4-Chloro-3-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-formylbenzonitrile

CAS RN

105191-41-1
Record name 4-Chloro-3-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3-hydroxy-3-methylbut-1-ynyl)-3-methoxy-benzonitrile (62c) was prepared from aryl triflate 60d to give off-white crystals (19.1 g, 86%): mp 68-70° C. (hexanes/EtOAc); 1H NMR δ 7.54 (d, J=1.4 Hz, 1H), 7.48 (d, J=8.0 Hz, 1H), 7.40 (dd, J=7.8 and 1.5 Hz, 1H), 5.55 (s, 1H), 3.87 (s, 3H), 1.46 s, 6H); HPLC (Method B) tR 4.09 min (100 area % at 230 nm). Anal. (C13H13NO2 0.4H2O) C, H. 3-(3-Hydroxy-3-methylbut-1-ynyl)benzonitrile (62d) was prepared from 3-bromobenzonitrile to give a light-brown oil (20.0 g, 100%): 1H NMR δ 7.85 (dd, J=1.5 and 1.5 Hz, 1H), 7.84 (ddd, J=7.8, 1.5 and 1.5 Hz, 1H), 7.72 (ddd, J=7.8, 1.5 and 1.5 Hz, 1H), 7.61 (dd, J=7.8, and 7.8 Hz, 1H), 5.57 (s, 1H), 1.47 (s, 6H); HPLC (method B) tR 3.99 min (100 area % at 254 nm). Anal. (C12H11NO) C, H, N. 4-Chloro-3-(3-hydroxy-3-methylbut-1-ynyl)benzonitrile (62e) was prepared from aryl iodide 60f to give off-white crystals (3.40 g, 82%): mp 80-82° C. (hexanes/EtOAc); 1H NMR δ 8.03 (dd, J=2.0 and 0.7 Hz, 1H), 7.86 (ddd, J=8.4, 2.0 and 0.7 Hz, 1H), 7.78 (dd, J=8.4 and 0.7 Hz, 1H), 5.63 (s, 1H), 1.49 (s, 6H); HPLC (method B) tR 4.86 min (100 area % at 254 nm). Anal. (C12H10ClNO) C, H, N, Cl. 3-(3-Hydroxy-3-methylbut-1-ynyl)-4-methoxy-benzonitrile (62f) was from 3-bromo-4-methoxybenzonitrile to give off-white crystals (30.5 g, 99%): mp 63-65° C. (hexanes/EtOAc); 1H NMR δ 7.82 (dd, J=8.7 and 2.1 Hz, 1H), 7.77 (d, J=2.1 Hz, 1H), 7.22 (d, J=8.7 Hz, 1H), 5.51 (s, 1H), 3.90 (s, 3H), 1.46 (s, 6H); HPLC (method B) tR 3.83 min (100 area % at 254 nm). Anal. (C13H13NO2) C, H, N. 3-Methoxy-4-dibromomethylbenzonitrile (65). A mixture of 4-methyl-3-methoxybenzonitrile 64 (11.4 g, 77.6 mmol), NBS (34.5 g, 194 mmol), benzoyl peroxide (1.01 g, 4.17 mmol) in CCl4 was refluxed for 3 h. The reaction mixture was diluted with water and extracted with CH2Cl2. Column chromatography [hexane/EtOAc (19:1)] of the extracts afforded white crystals (18.3 g, 77%): mp 78-79° C.; 1H NMR δ 7.88 (d, J=8.0 Hz, 1H), 7.60 (d, J=1.4 Hz, 1H), 7.52 (dd, J=8.0 and 1.5 Hz, 1H), 7.34 (s, 1H), 3.96 (s, 3H); HPLC (Method B) tR 7.03 min (100 area % at 254 nm). Anal. (C9H7Br2NO) C, H, N, Br. 3-nitro-4-[(2-N,N-dimethylamino)ethenyl]benzonitrile (66). N,N-Dimethyl-formamide dimethyl acetal (12.1 g, 101 mmol) was added to a solution of nitrotoluene 63 (16.3 g, 101 mmol) in dry DMF (60 mL). The mixture was refluxed overnight under N2. The reaction mixture was poured into ice water to give a red solid (21.5 g, 99%): mp 122-126° C.; 1H NMR δ 8.22 (d, J=1.6 Hz, 1H), 7.84 (d, J=13.2 Hz, 1H), 7.82 (d, J=8.8 Hz, 1H), 7.65 (dd, J=8.8 and 1.6 Hz, 1H), 5.67 (d, J=13.2 Hz, 1H), 2.98 (s, 6H). Anal. (C11H11N3O2) C, H, N. 2-Chloro-5-bromobenzoic acid methyl ester (72). A solution of benzoic acid 69 (30.0 g, 127 mmol) and H2SO4 (2 mL) in MeOH (2 L) was stirred at reflux for 3 d. The reaction mixture was concentrated to give white crystals (31.2 g, 98%): mp 43-44° C.; 1H NMR δ 7.99 (d, J=2.4 Hz, 1H), 7.80 (dd, J=8.6 and 2.5 Hz, 1H), 7.56 (d, J=8.6 Hz, 1H), 3.87 (s, 3H); HPLC (Method B) tR 6.34 min (100 area % at 230 nm). 2-Chloro-5-cyanobenzoic acid methyl ester (73). DCC (11.4 g, 55.0 mmol) was added to a solution of benzoic acid 71, (9.08 g, 50.0 mmol), DMAP (0.60 g, 5.00 mmol) and MeOH (5 mL) in CH2Cl2 (100 mL) at 0° C. After 1 h the solution was warmed to 25° C. The reaction mixture was filtered and evaporated. The residue was purified by column chromatography (CH2Cl2) to give a light solid (9.21 g, 94%): mp 100-103° C.; 1H NMR δ 8.30 (d, J=2.2 Hz, 1H), 8.07 (dd, J=8.2 and 2.2 Hz, 1H), 7.84 (d, J=8.2 Hz, 1H), 3.89 (s, 3H); HPLC (Method B) tR 4.57 min (100 area % at 254 nm). 4-Cyano-2-nitrobenzaldehyde (74a). NalO4 (65.0 g, 304 mmol) was added to a solution of intermediate 66 (21.0 g, 96.7 mmol) in THF and water (350 mL each). The mixture was stirred for 2.5 h, filtered, and extracted into EtOAc, and evaporated. Filtration of a suspension of the residue in CHCl3 through a plug of silica gel followed by recrystallization from toluene with activated carbon gave yellow crystals (13.1 g, 77%): mp 109-111° C.; 1H NMR δ 10.27 (s, 1H), 8.75 (d, J=1.5 Hz, 1H), 8.40 (dd, J=8.0 and 1.5 Hz, 1H), 8.05 (d, J=8.0 Hz, 1H. Anal. (C8H4N2O3) C, H, N. 2-Chloro 4-cyanobenzaldehyde (74b). A solution of NaOEt was prepared from sodium (2.01 g, 87.4 mmol) and dry EtOH (150 mL). 2-Nitropropane (8 mL, 89 mmol) was added, followed after a few min by 3-chloro-4-bromomethylbenzonitrile (68, 13.5 g, 58.6 mmol). The mixture was stirred overnight, filtered, and evaporated. The residue was partitioned between water and EtOAc to give white solid (8.63 g, 89%). An analytical sample was recrystallized from aq. EtOH to give white needles: mp 117-119° C. (lit. 122-1230), see Schultz, E. M., et al., J. Med. Chem., 19(6), 783-787 (1976); 1H NMR δ 10.34 (s, 1H), 8.29 (m, 1H), 8.00 (m, 2H). Anal. (C8H4ClNO) C, H, N, Cl. 5-Bromo-2-chlorobenzaldehyde (74c). A solution of pyrrolidine (4.00 g, 56.0 mmol) in MTBE (12 mL) was added dropwise over 20 min to a solution of Red-Al® (3.4 M solution in toluene, 16 ml, 54.4 mmol) in MTBE (33 mL) maintained at −20° C. The mixture was stirred for 1 h at 25° C. A solution of potassium tert-butoxide (0.60 g, 5.36 mmol) in THF (3 mL) was added. The resulting solution was added dropwise to a solution of 2-chloro-5-bromobenzoic acid methyl ester (72, 6.80 g, 27.3 mmol) in MTBE (15 mL) at 10° C. After 15 min the mixture was quenched with 2 N HCl (300 mL). Repeated recystallizations (hexanes) of the recovered material gave a crude solid (3.22 g, 54%, mp 43-46° C.), which was used without further purification in the next step. 2-Chloro-5-cyanobenzaldehyde (74e) was prepared from ester 73 as described above for 74c. See Dann, O., et al., Liebigs Ann. Chem., 3, 438-455 (1986). Column chromatography of crude material (7.60 g, 100%) [hexane/EtOAc (7:3)], followed by recrystallization from hexane/EtOAc (2:1) gave a solid (3.15 g, 41%): mp 191-193° C.; 1H NMR δ 10.28 (s, 1H), 8.28 (d, J=2.2 Hz, 1H), 8.17 (dd, J=8.2 and 2.2 Hz, 1H), 7.87 (d, J=8.2 Hz, 1H); HPLC (Method B) tR 3.70 min (100 area % at 254 nm) Anal. (C8H4ClNO) C, H, N, Cl.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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